

Phorbol 12-Tiglate: A Technical Guide to a Key Phorbol Derivative

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Compound of Interest

Compound Name: *Phorbol 12-tiglate*

Cat. No.: *B12389216*

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Introduction

Phorbol 12-tiglate is a derivative of phorbol, a complex diterpene isolated from plants of the Euphorbiaceae and Thymelaeaceae families.^[1] As a member of the phorbol ester family, it is characterized by the tiglane carbon skeleton with a tiglate ester group at the C-12 position. While less studied in its isolated form compared to its more complex diester derivatives, **Phorbol 12-tiglate** serves as a crucial chemical scaffold and a subject of interest for understanding the structure-activity relationships of phorbol esters. These compounds are renowned for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.^{[1][2]} This technical guide provides an in-depth overview of **Phorbol 12-tiglate** and its derivatives, focusing on their chemical properties, biological activities, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Phorbol 12-tiglate is structurally defined by the tetracyclic tiglane core of phorbol, with a tigloyl group esterified at the 12-hydroxyl position. The tigloyl group is the ester derived from tiglic acid, (E)-2-methyl-2-butenic acid. The specific chemical properties of **Phorbol 12-tiglate** are largely inferred from its more extensively studied derivatives.

Table 1: Physicochemical Properties of a Representative **Phorbol 12-Tiglate** Derivative

Property	Value	Source
Compound	Phorbol 12-tiglate 13-decanoate	PubChem CID: 5281391
Molecular Formula	C35H52O8	[3]
Molecular Weight	600.8 g/mol	[3]
IUPAC Name	[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.0.2,6.0.11,13]pentadeca-3,8-dienyl] decanoate	[3]
CAS Number	59086-92-9	[3]

Note: Data for **Phorbol 12-tiglate** as a singular entity is scarce. The data presented is for a well-characterized derivative to provide representative information.

Biological Activity and Mechanism of Action

The primary mechanism of action for phorbol esters, including **Phorbol 12-tiglate** and its derivatives, is the potent activation of Protein Kinase C (PKC).[1][2] Phorbol esters mimic the endogenous PKC activator, diacylglycerol (DAG), but are more stable and can induce a more sustained activation.[1] This activation is central to a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[2][4]

The biological activities of phorbol esters are highly dependent on their substitution pattern, particularly at the C-12 and C-13 positions.[5] The nature of the ester groups at these positions influences the compound's lipophilicity and its affinity for the C1 domain of PKC isoforms.

Anti-HIV Activity

Several derivatives of **Phorbol 12-tiglate** have demonstrated significant anti-HIV activity, particularly in the context of reactivating latent HIV-1 reservoirs. This "shock and kill" strategy

aims to reactivate dormant proviruses, making them susceptible to antiretroviral therapy and the host immune system.

Table 2: Anti-HIV-1 Latency Reactivation Activity of **Phorbol 12-Tiglate** Derivatives

Compound	EC50 (μM)	Cell Line	Source
20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate	9.7–0.097	J-Lat 10.6	[6][7]
20-deoxyphorbol-5β-hydroxy-12-tiglate-13-phenylacetate	8.85–0.088	J-Lat 10.6	[6][7]
4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate	9.1–0.091	J-Lat 10.6	[6][7]

Table 3: Anti-HIV-1 Activity of a Synthetic **Phorbol 12-Tiglate** Derivative

Compound	EC50 (nM)	CC50/EC50 (Selectivity Index)	Target	Source
12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol	2.9	11,117.24	HIV-1 Replication	[3][8]
12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol	7.0	4,891.43	Syncytium Formation	[3][8]

Signaling Pathways

The activation of PKC by **Phorbol 12-tiglate** and its derivatives triggers a cascade of downstream signaling events. The primary pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.[4]



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Caption: Phorbol Ester-Mediated PKC Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Phorbol 12-tiglate** are not readily available in the literature, as the total synthesis of phorbol is a highly complex, multi-step process. However, protocols for the isolation of phorbol esters from natural sources and general methods for their purification are established.

Isolation of Phorbol 12-Tiglate Derivatives from *Euphorbia umbellata* Latex

This protocol is adapted from the methods described for the isolation of 20-deoxyphorbol-5 β -hydroxy-12-tiglate-13-isobutyrate and related compounds.[6][7]

1. Extraction:

- Lyophilize the fresh latex of *Euphorbia umbellata*.
- Extract the lyophilized latex with ethanol at room temperature.
- Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

- Partition the crude extract between methanol/water and n-hexane to remove non-polar constituents.
- Subsequently, partition the aqueous methanol phase with dichloromethane. The dichloromethane fraction will contain the phorbol esters.

2. Medium Pressure Liquid Chromatography (MPLC):

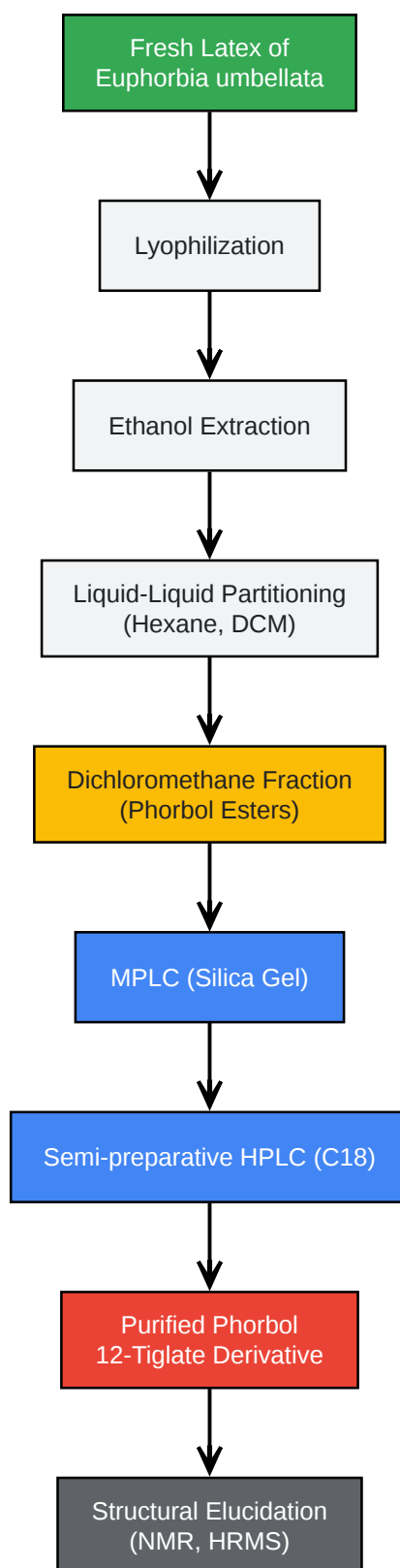
- Subject the dichloromethane fraction to MPLC on a silica gel column.
- Elute the column with a gradient of n-hexane and ethyl acetate.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing phorbol esters.

3. High-Performance Liquid Chromatography (HPLC):

- Further purify the phorbol ester-containing fractions by semi-preparative HPLC.
- Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.
- Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired **Phorbol 12-tiglate** derivatives.

4. Structure Elucidation:

- Characterize the purified compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).



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Caption: Workflow for the Isolation of **Phorbol 12-Tiglate** Derivatives.

Conclusion

Phorbol 12-tiglate and its derivatives represent a significant class of biologically active molecules with therapeutic potential, particularly in the fields of oncology and virology. Their potent activation of Protein Kinase C and downstream signaling pathways makes them valuable tools for studying cellular regulation and for the development of novel therapeutic strategies. While the specific compound **Phorbol 12-tiglate** is not as extensively characterized as its more complex analogues, the collective research on 12-O-acylphorbol esters provides a strong foundation for future investigations. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the design and synthesis of new derivatives with enhanced potency and selectivity for various therapeutic applications.

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